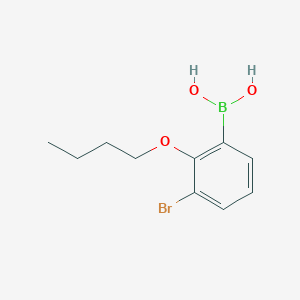

3-Bromo-2-butoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-butoxyphenylboronic acid is a derivative of boronic acid, which is characterized by a trivalent boron atom bonded to an alkyl substituent and two hydroxyl groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromophenylboronic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of arylboronic acids often involves the use of lithium-halogen exchange reactions, as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method could potentially be applied to the synthesis of this compound by using a suitable bromo-butoxyphenyl precursor. Additionally, the synthesis of ortho-functionalized arylboronic acids has been achieved through the esterification of bromophenylboronic acids with diethanolamine derivatives, followed by a Br/Li exchange reaction . This approach may offer a pathway to introduce additional functional groups ortho to the boronic acid moiety in the this compound molecule.

Molecular Structure Analysis

The molecular structure of bromophenylboronic acids has been studied using various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-Vis, as well as computational methods like density functional theory (DFT) . These studies provide detailed information on the vibrational modes, electronic structure, and molecular conformations of bromophenylboronic acids, which are essential for understanding the reactivity and binding properties of these compounds.

Chemical Reactions Analysis

Bromophenylboronic acids participate in various chemical reactions, including carbonylative cyclization reactions with alkynes catalyzed by Rh(I) to yield indenones , and halodeboronation reactions to form aryl halides . These reactions highlight the versatility of bromophenylboronic acids in organic synthesis, suggesting that this compound could also be a valuable intermediate for the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenylboronic acids are influenced by the presence of the bromine atom and the boronic acid group. The bromine atom is a reactive site for various transformations, while the boronic acid group can form reversible covalent bonds with diols and amino acids, making these compounds useful in molecular recognition and sensing applications . The electronic and steric effects of substituents on the phenyl ring can significantly affect the reactivity and selectivity of these compounds in chemical reactions .

Applications De Recherche Scientifique

Synthesis and Application in Organic Chemistry

3-Bromo-2-butoxyphenylboronic acid plays a significant role in organic synthesis. The preparation of ortho-lithiated derivatives of protected phenylboronic acid, an approach to functionalize arylboronic acids, demonstrates the utility of similar compounds. For example, 2-(2′-Bromophenyl)-6-butyl-[1,3,6,2]dioxazaborocan, prepared from 2-bromophenylboronic acid, is used in the synthesis of various ortho-functionalized arylboronic acids, highlighting the importance of such compounds in the field of organic chemistry (Dąbrowski et al., 2007).

Role in Suzuki Reactions

The Suzuki reaction is a prominent application of arylboronic acids, including derivatives of this compound. This cross-coupling reaction, which involves arylboronic acids, is essential for creating biaryl compounds. For instance, the synthesis of 3,5-disubstituted 2-fluoropyridines through Suzuki reactions of 5-bromo-2-fluoro-3-pyridylboronic acid illustrates the utility of bromo-butoxyphenylboronic acid derivatives in synthesizing complex organic compounds (Sutherland & Gallagher, 2003).

Contribution to Photochromic and Electroluminescent Materials

Derivatives of this compound are instrumental in the synthesis of photochromic and electroluminescent materials. For example, research on the synthesis of novel thermally reversible photochromic axially chiral spirooxazines, where diboronic acid was used to obtain derivatives, showcases the relevance of such compounds in the development of advanced materials with unique photoresponsive properties (Jin et al., 2010).

Development of Bromophenol-Based Antioxidants

The isolation of natural bromophenols from marine sources and their evaluation as antioxidants indicates the potential of bromo-butoxyphenylboronic acid derivatives in medicinal chemistry. The identification of compounds like 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid from marine algae, exhibiting significant radical-scavenging activity, aligns with the broader interest in bromophenol derivatives for therapeutic applications (Li et al., 2007).

Exploration in Mechano-Sensors and OLEDs

The study of mechanochromic and electroluminescent behavior in compounds derived from arylboronic acids, including bromo-substituted derivatives, is crucial for applications in mechano-sensors and organic light-emitting diodes (OLEDs). Research on positional isomers of phenanthroimidazoles, synthesized using bromophenylboronic acids, highlights the significance of these compounds in developing advanced luminescent materials with potential applications in electronic devices (Jadhav et al., 2017).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-butoxyphenylboronic acid was not found in the search results, it’s generally advised to ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-2-butoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by the presence of transition metals like palladium .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are generally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign .

Propriétés

IUPAC Name |

(3-bromo-2-butoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYOOGBELZHMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BBrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399471 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480425-34-1 |

Source

|

| Record name | 3-Bromo-2-butoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)